Ghesperidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

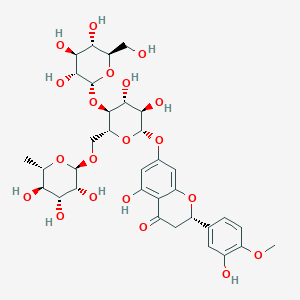

α-グルコシルヘスペリジンは、柑橘類に含まれる生体フラボノイドであるヘスペリジンの誘導体です。この化合物は、酵素技術を用いてグルコースをヘスペリジンに結合させることで形成されます。生成された化合物は、ヘスペリジンの生物学的機能を保持しながら、水溶性を大幅に向上させています。 α-グルコシルヘスペリジンは、抗酸化作用と抗炎症作用で知られており、スキンケアや医薬品など、さまざまな用途に使用されています .

2. 製法

α-グルコシルヘスペリジンは、ヘスペリジンとα-グルコシル糖を含む液中で、糖転移酵素によって合成されます。その後、反応混合物を合成マクロポーラス樹脂で処理して、α-グルコシルヘスペリジンを回収します。 この方法は、ヘスペリジンの水溶性を高め、さまざまな用途に適したものにします .

作用機序

α-グルコシルヘスペリジンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。主に抗酸化作用によって効果を発揮し、フリーラジカルを中和し、酸化ストレスを軽減します。さらに、活性酸素種と炎症性因子の産生を阻害することで、抗炎症効果も発揮します。 これらの作用は、さまざまな疾患における治療の可能性に貢献しています .

生化学分析

Biochemical Properties

Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is a specific flavonoid glycoside that can be isolated in large quantities from the peel of some citrus species . When taken orally, Hesperidin is hydrolyzed by the gut flora and then absorbed in the colon .

Cellular Effects

Hesperidin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Hesperidin has anti-inflammatory and antioxidant properties that contribute to its therapeutic effects in various diseases .

Molecular Mechanism

Hesperidin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer .

Temporal Effects in Laboratory Settings

The effects of Hesperidin change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Metabolic Pathways

Hesperidin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels

準備方法

Alpha-Glucosylhesperidin is synthesized by a saccharide-transferring enzyme in a liquid containing hesperidin and an alpha-glucosyl saccharide. The reaction mixture is then processed using a synthetic macroporous resin to recover the alpha-Glucosylhesperidin. This method enhances the water solubility of hesperidin, making it more suitable for various applications .

化学反応の分析

α-グルコシルヘスペリジンは、次のようないくつかの種類の化学反応を起こします。

酸化: この反応には、過酸化水素などの試薬を用いた、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素化ホウ素ナトリウムなどの試薬を用いた、水素の付加または酸素の除去が含まれます。

置換: この反応には、ハロゲンやアルキル化剤などの試薬を用いた、ある官能基を別の官能基に置き換えることが含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はα-グルコシルヘスペリジンのさまざまな酸化誘導体の形成につながる可能性があります .

4. 科学研究の用途

α-グルコシルヘスペリジンは、さまざまな科学研究に幅広く用いられています。

化学: 生体フラボノイドの性質と反応を研究するためのモデル化合物として用いられます。

生物学: 細胞プロセスや酸化ストレスに関する研究に用いられます。

医学: 抗酸化作用と抗炎症作用により、治療の可能性があります。心臓血管疾患や糖尿病などの治療に用いることが検討されています。

科学的研究の応用

Alpha-Glucosylhesperidin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the properties and reactions of bioflavonoids.

Biology: It is used in studies related to cellular processes and oxidative stress.

Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being explored for use in treating conditions like cardiovascular diseases and diabetes.

Industry: It is used in the formulation of skincare products due to its ability to improve microvascular circulation and reduce inflammation

類似化合物との比較

α-グルコシルヘスペリジンは、水溶性と生物学的利用能の向上が特徴です。類似化合物には、次のものがあります。

ヘスペリジン: 水溶性と生物学的利用能が低い親化合物です。

ヘスペレチン: ヘスペリジンのアグリコン型で、生物学的性質が異なります。

ルチン: 抗酸化作用を持つ別の生体フラボノイドですが、水溶性と生物学的利用能のプロファイルが異なります。

α-グルコシルヘスペリジンは、水溶性の向上と、ヘスペリジンの有益な性質を保持しながら、より容易に吸収され、体内で利用される能力によって際立っています .

特性

IUPAC Name |

7-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMBLRJLSYJQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)

![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)

![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate](/img/structure/B3028054.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)